5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride
Description
5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride is a fluorinated benzoic acid derivative with an aminoethoxy substituent at the 5-position of the aromatic ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines a fluorine atom (enhancing metabolic stability and lipophilicity) with a polar aminoethoxy side chain (improving solubility and enabling further functionalization). The hydrochloride salt form enhances crystallinity and stability, making it suitable for storage and handling in synthetic workflows .
Key applications include its use as an intermediate in the synthesis of bioactive molecules, such as enzyme inhibitors, receptor ligands, and prodrugs. For example, derivatives of 2-fluorobenzoic acid have been explored for anticonvulsant activity via interactions with GABA-A receptors .
Properties
IUPAC Name |
5-(2-aminoethoxy)-2-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUBIVOKAOUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride typically involves the introduction of the aminoethoxy group and the fluorine atom onto the benzoic acid framework. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobenzoic acid, is reacted with 2-aminoethanol under controlled conditions to introduce the aminoethoxy group. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminoethoxy group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides and Esters: Formed through condensation reactions with amines or alcohols.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoic acid, including fluorinated variants, can inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. Compounds designed with a 2,5-substituted benzoic acid scaffold have shown promising results in binding affinity studies, suggesting that they could serve as effective treatments against resistant cancer types .
Antiviral Activity
5-(2-Aminoethoxy)-2-fluorobenzoic acid has been identified as a precursor in the synthesis of antiviral agents targeting viruses such as HIV and simplexvirus. The compound's structure allows it to be modified into various derivatives that enhance its efficacy against viral infections .
Research Applications
Genetic Engineering
In microbial genetics, 5-(2-Aminoethoxy)-2-fluorobenzoic acid is utilized for counterselection in yeast models. It serves as a selective agent for genetic markers, allowing researchers to manipulate genetic pathways effectively. This application is crucial for understanding gene function and regulation .
Biochemical Studies
The compound's ability to form hydrogen bonds and interact with various biological molecules makes it a valuable tool in biochemical research. Its structural properties facilitate studies on protein interactions and enzyme mechanisms, contributing to the broader understanding of cellular processes .
Synthesis and Derivatives
The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid typically involves several steps, starting from simpler benzoic acid derivatives. The compound can be synthesized through nucleophilic substitution reactions or by modifying existing benzoic acid structures to introduce the aminoethoxy group and fluorine atom .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 1-arylbenziodoxolones | Mild conditions |
| 2 | Fluorination | Fluoride sources | Controlled environment |
| 3 | Functional group modification | Aminoethanol derivatives | Solvent-based reactions |
Case Study 1: Anticancer Agent Development
A study focused on developing dual inhibitors targeting Mcl-1/Bfl-1 highlighted the potential of 5-(2-Aminoethoxy)-2-fluorobenzoic acid derivatives in overcoming drug resistance in cancer therapy. The binding affinities were measured using biochemical assays, demonstrating significant potency against lymphoma cell lines .
Case Study 2: Antiviral Research
In antiviral research, compounds derived from 5-(2-Aminoethoxy)-2-fluorobenzoic acid were tested against HIV strains. The results indicated that modifications to the compound enhanced its efficacy as an antiviral agent, paving the way for new therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Hydrochloride Salts
The following table compares 5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride with related compounds featuring aromatic rings, fluorine substituents, and hydrochloride salts:
Key Observations :
- Substituent Effects: The presence of an aminoethoxy group in the target compound increases molecular weight and polarity compared to simpler analogs like 2-amino-5-fluorophenol hydrochloride. This group also provides a handle for further functionalization (e.g., conjugation with other pharmacophores).
- Synthetic Efficiency: Yields for hydrochloride salts of aminophenols vary widely (19.2–50.8%), influenced by substituent size and reaction conditions. Bromine substituents (e.g., in 2-amino-5-bromophenol) may reduce yields due to steric hindrance .
Fluorinated Benzoic Acid Derivatives
Fluorine substitution at the 2-position of benzoic acid is a common strategy to modulate electronic and steric properties. Below is a comparison with other fluorobenzoic acid-based compounds:
Key Observations :
- Functional Group Diversity: The aminoethoxy group distinguishes the target compound from sulfonamide or hydrazide derivatives. This group may enhance solubility and bioavailability compared to non-polar substituents (e.g., chlorosulphonyl).
Compounds with Aminoethoxy Side Chains
Aminoethoxy groups are versatile in medicinal chemistry. The table below highlights compounds with similar side chains:
Key Observations :
- Backbone Flexibility : The target compound’s benzoic acid backbone contrasts with acetic acid or isoindole-dione systems, which may influence target binding or metabolic stability.
- Complexity vs.
Biological Activity
5-(2-Aminoethoxy)-2-fluorobenzoic acid; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClFNO3
- Molecular Weight : 221.63 g/mol
- CAS Number : 1416013-62-1
The presence of a fluorine atom and an aminoethoxy group contributes to its unique chemical properties, impacting its biological activity.
Research indicates that compounds similar to 5-(2-aminoethoxy)-2-fluorobenzoic acid may interact with specific protein targets involved in apoptosis and cell signaling pathways. For instance, studies on related benzoic acid derivatives have shown that they can selectively bind to anti-apoptotic proteins such as Mcl-1 and Bfl-1, inducing cell death in cancer cells dependent on these proteins for survival .
Antitumor Activity
Several studies have highlighted the potential antitumor effects of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Analogous compounds have shown efficacy in modulating ion channels, particularly sodium channels like Nav1.6, which are crucial for neuronal excitability and survival. This modulation could provide therapeutic benefits in neurodegenerative diseases .
Toxicity Profile
The toxicity of 5-(2-aminoethoxy)-2-fluorobenzoic acid has been assessed through various assays. Preliminary data suggest that it possesses a moderate toxicity profile, with specific attention needed for its effects on skin and eye exposure .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Modulates sodium channels | |
| Toxicity | Moderate toxicity |
Case Study: Antitumor Mechanism
In a study focusing on the antitumor mechanism, researchers treated engineered lymphoma cells with varying concentrations of 5-(2-aminoethoxy)-2-fluorobenzoic acid. The results indicated a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
